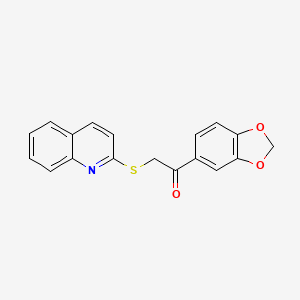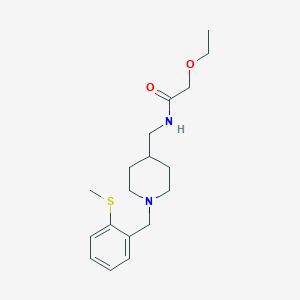
1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone is an organic compound that features a benzodioxole ring and a quinoline moiety connected via a thioether linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone typically involves the following steps:
Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Thioether Formation: The benzodioxole intermediate is then reacted with 2-mercaptoquinoline in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Final Coupling: The resulting thioether is then coupled with an ethanone derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or quinoline rings.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone involves its interaction with specific molecular targets. The benzodioxole and quinoline moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(2-pyridylthio)ethanone: Similar structure but with a pyridine ring instead of quinoline.
1-(1,3-Benzodioxol-5-yl)-2-(2-thiazolylthio)ethanone: Contains a thiazole ring instead of quinoline.
1-(1,3-Benzodioxol-5-yl)-2-(2-benzothiazolylthio)ethanone: Features a benzothiazole ring.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone is unique due to the presence of both benzodioxole and quinoline moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-15(13-5-7-16-17(9-13)22-11-21-16)10-23-18-8-6-12-3-1-2-4-14(12)19-18/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRJWATKGLJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide](/img/structure/B2362364.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)


